

Assessing the relative potency of different Enolicam analogues

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Compound of Interest

Compound Name: *Enolicam*

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A Comparative Guide to the Potency of Enolicam Analogues

Enolicam analogues, a prominent subclass of non-steroidal anti-inflammatory drugs (NSAIDs), are widely utilized for their potent anti-inflammatory, analgesic, and antipyretic properties. These compounds, often referred to as 'oxicams', share a characteristic 4-hydroxy-1,2-benzothiazine carboxamide scaffold. Their therapeutic effects are primarily mediated through the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins, key signaling molecules in the inflammatory cascade. This guide provides a comparative assessment of the relative potency of four key **enolicam** analogues: Piroxicam, Meloxicam, Tenoxicam, and Lornoxicam, supported by experimental data from in vitro and in vivo studies.

Mechanism of Action: The Arachidonic Acid Pathway

The anti-inflammatory action of **enolicam** analogues stems from their ability to block the activity of COX-1 and COX-2 enzymes. These enzymes catalyze the conversion of arachidonic acid, a fatty acid released from cell membranes, into prostaglandin H₂ (PGH₂), the precursor for various pro-inflammatory prostaglandins and thromboxanes. By inhibiting this rate-limiting step, oxicams effectively reduce the production of mediators that cause pain, inflammation, and fever.^[1]

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References

- 1. Portico [access.portico.org]
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